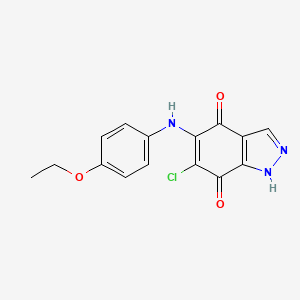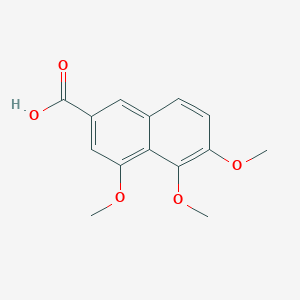
2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine is an organophosphorus compound characterized by the presence of a pyrimidine ring substituted with diphenylphosphanyl and diphenyl groups. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various transition metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine typically involves the reaction of 2-chloro-4,6-diphenylpyrimidine with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
2-chloro-4,6-diphenylpyrimidine+diphenylphosphineKOBu-tthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive phosphine and base.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.
Coordination: It can form coordination complexes with transition metals, acting as a ligand.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Various nucleophiles can be employed under basic conditions.
Coordination: Transition metal salts such as palladium chloride or platinum chloride are commonly used.
Major Products:
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: Substituted pyrimidine derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes, which are studied for their catalytic properties.
Biology: The metal complexes of this compound are investigated for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with metals.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism by which 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine exerts its effects is primarily through its ability to act as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are involved in numerous catalytic cycles.
Comparación Con Compuestos Similares
Diphenyl-2-pyridylphosphine: Another organophosphorus compound with similar coordination properties.
Bis(diphenylphosphino)methane: A bidentate ligand used in similar catalytic applications.
Uniqueness: 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine is unique due to the presence of the pyrimidine ring, which can provide additional coordination sites and influence the electronic properties of the metal complexes. This can lead to different catalytic behaviors compared to other similar compounds.
Propiedades
Número CAS |
919091-27-3 |
|---|---|
Fórmula molecular |
C28H21N2P |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(4,6-diphenylpyrimidin-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C28H21N2P/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)30-28(29-26)31(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
Clave InChI |
VAOXSIDRXFMSOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=N2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
![2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12623751.png)
![n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B12623758.png)

![(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12623787.png)



![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)

![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)
